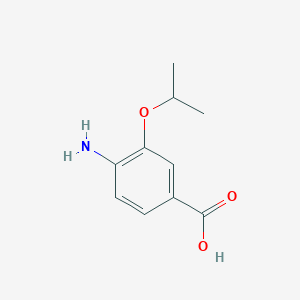

4-Amino-3-isopropoxybenzoic acid

Description

Contextualization of Substituted Benzoic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

Substituted benzoic acid derivatives represent a pivotal class of organic compounds with extensive applications in medicinal chemistry and organic synthesis. The foundational structure, a benzene (B151609) ring attached to a carboxylic acid group, allows for a diverse array of chemical modifications through the substitution of one or more hydrogen atoms on the benzene ring. This versatility gives rise to a vast library of molecules with tailored electronic, steric, and lipophilic properties.

In the realm of medicinal chemistry, these derivatives are integral scaffolds for the development of novel therapeutic agents. Their ability to mimic or interact with biological targets has led to their incorporation into drugs with a wide range of activities. For instance, certain substituted benzoic acids have been investigated as inhibitors of enzymes like tyrosinase and dihydrofolate reductase, which are crucial for the survival of pathogens or the progression of diseases. uef.finih.gov Research has demonstrated their potential in developing treatments for conditions such as cancer and infectious diseases like tuberculosis. uef.fipreprints.org The carboxylic acid group often plays a crucial role in binding to the active sites of enzymes or receptors, while the substituents on the aromatic ring modulate the compound's specificity, potency, and pharmacokinetic properties.

From the perspective of organic synthesis, substituted benzoic acids are valuable building blocks and intermediates. The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to more complex molecular architectures. The aromatic ring itself can undergo various electrophilic and nucleophilic substitution reactions, further expanding the synthetic possibilities. This adaptability makes them indispensable in the construction of a wide range of organic molecules, from pharmaceuticals to materials with specific optical or thermal properties. ontosight.ai

Overview of 4-Amino-3-isopropoxybenzoic Acid: Emerging Research Trajectories and Academic Significance

Within the broad family of substituted benzoic acids, this compound has emerged as a compound of increasing interest in academic and industrial research. Its specific substitution pattern, featuring an amino group at the 4-position and an isopropoxy group at the 3-position relative to the carboxylic acid, imparts a unique combination of chemical properties. The amino group can act as a hydrogen bond donor and a nucleophile, while the isopropoxy group introduces lipophilicity and steric bulk.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules. It serves as a precursor for the creation of a variety of compounds with potential biological activities. While direct biological applications of the compound itself are not extensively documented in mainstream literature, its utility as a foundational chemical entity is well-established in synthetic chemistry.

Emerging research trajectories for this compound are closely tied to its incorporation into larger, more elaborate molecular structures. These structures are often designed with specific biological targets in mind, leveraging the physicochemical contributions of the this compound moiety. Its academic significance is therefore rooted in its enabling role in the exploration of new chemical space and the synthesis of novel compounds for biological screening and materials science applications.

Scope and Objectives of Focused Academic Inquiry Pertaining to the Compound

This article provides a focused academic inquiry into the chemical compound this compound. The primary objective is to present a comprehensive overview of its fundamental chemical properties, established synthesis methodologies, and its role as an intermediate in various research applications.

The scope of this article is strictly limited to the scientific and technical aspects of this compound. It will delve into its molecular structure, physical and chemical characteristics, and the common synthetic routes employed for its preparation. Furthermore, it will explore its documented applications as a building block in the synthesis of other compounds of interest.

This inquiry aims to serve as a consolidated resource for researchers and students in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the properties and synthetic utility of this specific substituted benzoic acid derivative.

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| CAS Number | 1096900-82-1 |

| Synonyms | 4-amino-3-propan-2-yloxybenzoic acid, SCHEMBL16369652 |

Table 1: Chemical and Physical Properties of this compound. clearsynth.com

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJXHGVHMMUVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 4 Amino 3 Isopropoxybenzoic Acid

Historical and Current Synthetic Routes for 4-Amino-3-isopropoxybenzoic Acid

The synthesis of this compound is not typically accomplished in a single step but rather through multi-step pathways that build the molecule by introducing the functional groups in a strategic sequence. The routes generally converge on the formation of a key intermediate, 3-isopropoxy-4-nitrobenzoic acid, which is then converted to the final product.

Precursor Chemistry and Advanced Reaction Pathways

The primary pathways to this compound originate from commercially available substituted nitrobenzoic acids. The choice of precursor dictates the specific reaction sequence.

Pathway 1: From 3-Hydroxy-4-nitrobenzoic acid

One of the most common routes begins with 3-hydroxy-4-nitrobenzoic acid. This pathway utilizes the Williamson ether synthesis to introduce the isopropoxy group. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com

Etherification: The phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the ether linkage, yielding 3-isopropoxy-4-nitrobenzoic acid. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.comwikipedia.org

Reduction: The nitro group of the resulting 3-isopropoxy-4-nitrobenzoic acid is then reduced to the primary amine. This transformation is a critical step and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.netgoogle.com

Pathway 2: From 3-Fluoro-4-nitrobenzoic acid

An alternative pathway starts with 3-fluoro-4-nitrobenzoic acid. chemicalbook.comprepchem.comnih.gov This route leverages the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): Sodium isopropoxide, prepared by reacting sodium hydride with isopropanol, is used to displace the fluoride (B91410) ion from the aromatic ring. This reaction yields the intermediate 3-isopropoxy-4-nitrobenzoic acid.

Reduction: As in the previous pathway, the nitro group is subsequently reduced to an amine using standard reduction methods to yield the final product. masterorganicchemistry.com

A summary of the key precursors is presented in the table below.

| Precursor Compound | CAS Number | Key Role in Synthesis |

| 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 | Starting material for Williamson ether synthesis. sigmaaldrich.com |

| 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | Starting material for Nucleophilic Aromatic Substitution. nih.gov |

| 3-Isopropoxy-4-nitrobenzoic acid | 379261-85-5 | Key intermediate; undergoes reduction to the final product. |

| This compound methyl ester | 681465-85-0 | Esterified version, requires a final hydrolysis step. |

Optimization of Synthetic Parameters for Scalability and Efficiency

For any synthetic route to be viable on a larger scale, optimization of reaction parameters is crucial to maximize yield, minimize reaction times, and ensure cost-effectiveness.

Williamson Ether Synthesis: The efficiency of this step can be enhanced by careful selection of the base and solvent. Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed when dealing with scalability to improve the reaction rate between the aqueous and organic phases. google.com The reaction temperature is typically maintained between 50-100°C, with reaction times ranging from 1 to 8 hours depending on the scale and reagents used. wikipedia.org

Nitro Group Reduction: The choice of reducing agent and reaction conditions significantly impacts the efficiency and selectivity of this step. Catalytic hydrogenation is often preferred for its clean work-up, but the catalyst can be expensive. Metal/acid reductions are cost-effective but can generate significant waste. For instance, using reduced iron powder with a proton acid in a solvent like water or ethanol (B145695) at reflux (85-110°C) has been shown to be effective for similar substrates. google.com The progress of the reduction can be monitored by techniques like Thin Layer Chromatography (TLC).

Techniques for Yield Enhancement and Purity Control in Synthesis

Controlling purity throughout the synthesis is essential for obtaining a high-quality final product.

Intermediate Purification: The key intermediate, 3-isopropoxy-4-nitrobenzoic acid, can be purified by recrystallization before proceeding to the reduction step. This removes any unreacted starting materials or byproducts from the etherification stage.

Final Product Isolation and Purification: After the reduction of the nitro group, the crude this compound is often isolated by adjusting the pH of the reaction mixture. Since it is an amino acid, it is amphoteric. Acidification of the solution will protonate the amino group, while making the solution basic will deprotonate the carboxylic acid. The product can be precipitated by carefully adjusting the pH to its isoelectric point, where it has minimum solubility.

Recrystallization: The most common method for purifying the final product is recrystallization. slideshare.netalfa-chemistry.comyoutube.comma.edu Benzoic acid and its derivatives often have low solubility in cold water but are significantly more soluble in hot water. youtube.comma.edu Dissolving the crude product in a minimum amount of hot solvent (like water or an alcohol-water mixture) and allowing it to cool slowly promotes the formation of pure crystals, leaving impurities behind in the mother liquor. slideshare.netalfa-chemistry.com The purity of the final product can be verified by measuring its melting point and using spectroscopic techniques like NMR and FTIR.

Design and Synthesis of Novel this compound Derivatives and Analogs

The trifunctional nature of this compound makes it an excellent scaffold for creating diverse chemical entities through targeted modifications. mdpi.comnih.govresearchgate.net

Strategies for Rational Structural Modification and Functionalization

The amino, carboxylic acid, and aromatic ring moieties are all sites for chemical elaboration.

N-Functionalization: The primary amino group can be readily acylated to form amides, sulfonated to form sulfonamides, or alkylated. nih.gov For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This strategy is fundamental in its use as a monomer for building larger oligobenzanilide structures.

Carboxylic Acid Functionalization: The carboxylic acid group is a versatile handle for forming esters and amides. Standard esterification can be performed with an alcohol under acidic catalysis. Amide bond formation with various amines is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Aromatic Ring Substitution: While the existing substituents direct further electrophilic aromatic substitution, such reactions are less common and can be complex to control. However, these positions could be targeted for introducing further diversity if required.

The table below illustrates potential derivatization reactions at each functional group.

| Functional Group | Reaction Type | Reagents | Resulting Derivative |

| Amino Group | Acylation | Acetyl Chloride, Pyridine | N-acetyl amide derivative |

| Amino Group | Schiff Base Formation | Aromatic Aldehydes, cat. Acid | Imine (Schiff base) derivative mdpi.comnih.gov |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ (cat.) | Methyl ester derivative bond.edu.au |

| Carboxylic Acid | Amide Coupling | Benzylamine, EDC | N-benzyl amide derivative |

Application of Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for high-throughput screening. ijpsr.comrsc.org this compound is well-suited as a building block for such libraries, particularly using solid-phase synthesis techniques. nih.govnih.govatdbio.comnih.govrsc.org

In a typical solid-phase approach, the carboxylic acid group of this compound can be anchored to a solid support resin. nih.gov The free amino group is then available for reaction with a diverse set of building blocks (e.g., various acyl chlorides). After the first reaction, the product can be cleaved from the resin, or further synthetic steps can be performed.

This methodology allows for the "split-and-pool" synthesis strategy, where the resin is divided into portions, each reacted with a different reagent, and then recombined. By systematically building upon the scaffold in this manner, a large library of distinct derivatives can be generated efficiently. ijpsr.com The use of such aminobenzoic acid scaffolds is particularly relevant in the construction of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. researchgate.net This makes derivatives of this compound attractive candidates for drug discovery programs.

Structural Characterization of Synthesized Analogs for Research Purposes

The successful synthesis of this compound and its derivatives is confirmed through various spectroscopic techniques. These methods provide detailed information about the molecular structure of the synthesized compounds, ensuring their identity and purity. The primary techniques used for structural characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of signals in the NMR spectrum provide a detailed map of the atoms within the molecule.

For a hypothetical N-acetyl analog, N-(4-carboxy-2-isopropoxyphenyl)acetamide , the expected NMR data would be:

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the acetyl methyl group (a singlet), and the carboxylic acid proton (a broad singlet). The chemical shifts of the aromatic protons would be influenced by the positions of the substituents on the benzene (B151609) ring.

¹³C NMR: The spectrum would exhibit signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the isopropoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can also provide information about its structure through fragmentation patterns. For the synthesized analogs of this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, which helps to confirm its successful synthesis.

Below are interactive data tables summarizing the expected and reported spectral data for the parent compound and a representative analog.

Table 1: Spectral Data for this compound

| Technique | Data Type | Expected/Reported Values |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.5-7.5 ppm; Isopropyl CH: ~4.5 ppm (septet); Isopropyl CH₃: ~1.3 ppm (doublet); NH₂: broad signal; COOH: broad signal >10 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl C: >165 ppm; Aromatic C-O: ~150 ppm; Other aromatic C: 110-140 ppm; Isopropyl CH: ~70 ppm; Isopropyl CH₃: ~22 ppm |

| MS | m/z | [M+H]⁺: 196.0917 |

Table 2: Spectral Data for a Representative Analog: N-(4-carboxy-2-isopropoxyphenyl)acetamide

| Technique | Data Type | Expected/Reported Values (Hypothetical) |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.0 ppm; Isopropyl CH: ~4.6 ppm (septet); Acetyl CH₃: ~2.1 ppm (singlet); Isopropyl CH₃: ~1.4 ppm (doublet); COOH: broad signal >11 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carboxylic C=O: ~170 ppm; Amide C=O: ~168 ppm; Aromatic C-O: ~152 ppm; Other aromatic C: 115-140 ppm; Isopropyl CH: ~71 ppm; Acetyl CH₃: ~24 ppm; Isopropyl CH₃: ~22 ppm |

| MS | m/z | [M+H]⁺: 238.1023 |

It is important to note that the exact spectral values can vary depending on the solvent used and the specific instrumentation. The data presented here are based on established principles of spectroscopy and data from structurally similar compounds. google.com

Preclinical Pharmacological and Mechanistic Investigations of 4 Amino 3 Isopropoxybenzoic Acid and Its Derivatives

In Vitro Pharmacological Profiling and Cellular Interactions

The in vitro evaluation of derivatives incorporating the 4-amino-3-isopropoxybenzoic acid moiety has provided initial insights into their potential therapeutic applications. These studies have primarily focused on their bioactivity in various cell-based and cell-free systems.

Enzymatic Activity Modulation: Inhibition and Activation Studies

Derivatives of this compound are integral components of the coralmycins, a class of myxobacterial natural products. These compounds have been investigated for their ability to modulate the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Table 1: DNA Gyrase Inhibitory Activity of Coralmycin Derivatives

| Compound | Concentration | Inhibition of E. coli DNA Gyrase |

| Coralmycin A | Not specified | Inhibited |

| Derivatives lacking the para-aminobenzoic acid unit | 300 µM | No inhibition |

This table is based on qualitative data reported in the cited sources.

Elucidation of Intracellular Signaling Pathway Modulation

Direct studies elucidating the modulation of specific intracellular signaling pathways by this compound are not extensively documented. However, its incorporation into α-helix mimetics provides indirect evidence of its potential role in interfering with pathways reliant on protein-protein interactions (PPIs). These synthetic molecules are designed to mimic the structure of an α-helix, a common motif in protein binding interfaces.

In Vitro Biological Activity Assessments in Relevant Non-Human Cell Lines

The in vitro biological activity of derivatives containing this compound has been evaluated in various cell lines, primarily focusing on antimicrobial and anticancer properties.

As a component of coralmycin and cystobactamid derivatives, this compound contributes to the antibacterial activity of the parent compounds. nih.govuni-saarland.de These natural products have demonstrated potent activity against a range of Gram-negative bacteria. nih.gov The structure-activity relationship studies of coralmycins suggest that the presence of the this compound unit is a feature of active compounds. nih.govmdpi.com

In the context of cancer research, synthetic α-helix mimetics incorporating this compound have been tested for their ability to inhibit the proliferation of human cancer cell lines. nih.gov A study investigating α-helix mimetics as inhibitors of the c-Myc–Max protein-protein interaction, a key driver in many cancers, reported the cellular activity of several compounds. One such derivative, 4da , which is a dimer containing a this compound moiety, was found to inhibit the proliferation of HL60 (human promyelocytic leukemia) and Daudi (Burkitt's lymphoma) cells. nih.gov

Table 2: In Vitro Antiproliferative Activity of an α-Helix Mimetic Derivative (4da)

| Cell Line | IC₅₀ (µM) |

| HL60 | < 50 |

| Daudi | < 50 |

Data from a study on synthetic α-helix mimetics for the inhibition of the c-Myc–Max interaction. nih.gov

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

Information regarding in vivo preclinical efficacy studies of this compound as a single agent is not available in the current body of scientific literature. The focus of in vivo research has been on the larger, more complex derivatives.

Development and Application of Animal Models for Investigating Biological Effects

To date, there are no specific non-human animal models that have been developed or extensively utilized to investigate the biological effects of this compound itself. The in vivo assessment has been directed towards the final drug candidates that incorporate this chemical entity. For instance, the evaluation of novel antibacterial agents often involves infection models in rodents to determine efficacy, but specific data linked back to the contribution of the this compound fragment is not typically delineated.

Analysis of Dose-Response Relationships in Preclinical Experimental Settings

The preclinical evaluation of novel chemical entities relies heavily on establishing a clear relationship between the administered dose and the observed biological effect. For derivatives of 4-aminobenzoic acid, in vitro assays are commonly employed to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC), which provide a quantitative measure of a compound's potency.

For instance, in a study investigating the cytotoxic effects of newly synthesized alkyl derivatives of 4-aminobenzoic acid, dose-dependent inhibition of cancer cell lines was observed. tandfonline.com The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined for each derivative against specific cell lines. One notable derivative demonstrated significant inhibitory properties against the NCI-H460 lung cancer cell line with an IC50 value of 15.59 µM. tandfonline.com

Similarly, in the context of antimicrobial activity, the MIC is a critical dose-response metric. For a series of Schiff bases derived from 4-aminobenzoic acid, the MIC values were determined against various bacterial and fungal strains. mdpi.comnih.gov These studies revealed that slight modifications to the chemical structure could lead to significant changes in antimicrobial potency, with some derivatives exhibiting MICs as low as 7.81 µM against fungal pathogens. mdpi.comnih.gov

The establishment of such dose-response curves is fundamental for comparing the potency of different derivatives and for guiding further optimization of the lead compounds.

Table 1: In Vitro Activity of Selected 4-Aminobenzoic Acid Derivatives

| Compound/Derivative | Biological Activity | Cell Line/Organism | Potency (IC50/MIC) | Reference |

|---|---|---|---|---|

| 4-aminobenzoic acid Schiff base (derivative 1) | Antifungal | Various fungal strains | ≥ 7.81 µM | mdpi.comnih.gov |

| 4-aminobenzoic acid Schiff base (derivative 2) | Antibacterial (MRSA) | Staphylococcus aureus | from 15.62 µM | mdpi.comnih.gov |

| Alkyl derivative of 4-aminobenzoic acid | Cytotoxic | NCI-H460 (Lung Cancer) | 15.59 µM | tandfonline.com |

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Systems

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing molecular or cellular indicators of a drug's effect on its target. For derivatives of 4-aminobenzoic acid, the identification and validation of such biomarkers are crucial for understanding their mechanism of action and for monitoring their biological activity in preclinical models.

In studies investigating the immunomodulatory effects of isoxazole (B147169) derivatives, which share some structural similarities with aminobenzoic acids, the production of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) were used as PD biomarkers. nih.gov Changes in the levels of these cytokines in response to treatment with the compounds provided a measure of their immunotropic effects. nih.gov

For derivatives with anticancer properties, potential PD biomarkers could include the levels of specific proteins involved in cell cycle regulation or apoptosis. For example, in the evaluation of pyrazolo[3,4-b]pyridine derivatives, their antiproliferative activity was assessed in vitro against various human cancer cell lines, indicating that markers of cell proliferation could serve as relevant biomarkers. nih.gov

In the context of enzyme inhibitors, the activity of the target enzyme itself can serve as a direct pharmacodynamic biomarker. For instance, for 4-aminobenzoic acid derivatives designed as inhibitors of multidrug resistance-associated proteins (MRPs), the transport activity of these proteins could be monitored in preclinical models to assess the compound's efficacy. nih.gov The validation of these biomarkers typically involves demonstrating a consistent and dose-dependent relationship between the biomarker modulation and the pharmacological effect of the compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. For 4-aminobenzoic acid derivatives, SAR studies provide valuable insights for designing more potent and selective compounds.

Identification of Key Pharmacophoric Features Governing Biological Potency

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For 4-aminobenzoic acid derivatives, several key pharmacophoric features have been identified as crucial for their activity.

The 4-amino group and the carboxylic acid group on the benzoic acid scaffold are often critical for interaction with biological targets. nih.gov The carboxylic acid group, for example, is suggested to be necessary for the inhibition of multidrug resistance-associated proteins (MRPs), likely due to its ability to form ionic interactions or hydrogen bonds. nih.gov

Modifications at other positions of the benzene (B151609) ring can significantly impact potency and selectivity. For instance, the introduction of different substituents can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the target. In a study of 4-aminobenzoic acid-based Schiff bases, the nature of the aldehyde used for derivatization was found to tune the antimicrobial and cytotoxic activities. mdpi.comnih.gov The presence of halogen atoms, such as iodine, was found to enhance antifungal properties. mdpi.com

Quantitative Correlation of Structural Modifications with Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com This is achieved by correlating physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their measured biological potency.

For a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, a QSAR model was developed to predict their inhibitory activity against the AKR1C3 enzyme. japsonline.com The model revealed that specific 3D-MoRSE descriptors (which encode information about the 3D structure of the molecule) and 2D ring count descriptors were key in determining the bioactivity. japsonline.com Such models can provide quantitative predictions of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Example of a QSAR Data Table for a Series of Bioactive Compounds

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual | Key Descriptors |

|---|---|---|---|---|

| Derivative A | 7.2 | 7.1 | 0.1 | [Descriptor values] |

| Derivative B | 6.8 | 6.9 | -0.1 | [Descriptor values] |

| Derivative C | 7.5 | 7.4 | 0.1 | [Descriptor values] |

Integration of Computational Approaches in SAR Analysis

Computational methods are increasingly integrated into SAR analysis to provide a deeper understanding of drug-receptor interactions at a molecular level. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.

In the study of 4-aminobenzoic acid derivatives as cholinesterase inhibitors, molecular docking was used to predict the binding modes of the compounds within the active site of the enzyme. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed inhibitory activity.

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov These maps provide a powerful visual guide for chemists to design new derivatives with improved potency. For example, a CoMSIA study on pyrimido-isoquinolin-quinones revealed that steric, electrostatic, and hydrogen bond acceptor properties were key contributors to their antibacterial activity. nih.gov

Pharmacokinetic and Metabolic Characterization in Preclinical Models for 4 Amino 3 Isopropoxybenzoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Biological Systems

The characterization of a compound's ADME profile is a critical component of preclinical development, providing insights into its potential therapeutic efficacy and safety. These studies are typically conducted in various non-human biological systems, both in vitro and in vivo.

In Vitro Permeability and Membrane Transport Studies

In vitro permeability assays are essential for predicting the oral absorption of a drug candidate. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model that mimics the intestinal epithelium. nih.govnih.govmdpi.com These cells form a polarized monolayer with tight junctions and express key transport proteins, making them a valuable tool for assessing a compound's ability to cross the intestinal barrier. mdpi.com

The apparent permeability coefficient (Papp) is a key parameter derived from these studies, which classifies compounds as having low, moderate, or high absorption potential. nih.gov For instance, a strong correlation has been observed between in vivo human absorption and in vitro Papp values for a diverse range of compounds. nih.gov While no specific Caco-2 permeability data for 4-Amino-3-isopropoxybenzoic acid is available, a hypothetical study would involve applying the compound to the apical side of the Caco-2 monolayer and measuring its appearance on the basolateral side over time.

Table 1: Illustrative In Vitro Permeability Data for this compound in Caco-2 Cells (Hypothetical Data)

| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |

| This compound | 10 | Data not available | Data not available | Data not available |

| Atenolol (Low Permeability Control) | 10 | 0.5 | 1.2 | Low |

| Propranolol (High Permeability Control) | 10 | 25 | 1.0 | High |

This table is for illustrative purposes only. The data for this compound is hypothetical and not based on actual experimental results.

Quantitative Assessment of Tissue Distribution in Preclinical Animal Models

Understanding how a compound distributes throughout the body is crucial for determining its potential sites of action and identifying any potential for accumulation in specific organs, which could lead to toxicity. Tissue distribution studies are typically conducted in preclinical animal models, such as rats or dogs. dovepress.comnih.govnih.gov Following administration of the compound, various tissues are collected at different time points and the concentration of the compound is quantified. dovepress.com

While no tissue distribution studies for this compound have been reported, such a study would provide valuable information on its penetration into target and non-target organs.

Table 2: Illustrative Tissue Distribution of this compound in Sprague-Dawley Rats (Hypothetical Data)

| Tissue | Concentration (ng/g or ng/mL) at 2h post-dose |

| Blood | Data not available |

| Liver | Data not available |

| Kidney | Data not available |

| Lung | Data not available |

| Heart | Data not available |

| Brain | Data not available |

| Spleen | Data not available |

This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental results for this compound.

Elucidation of Metabolic Pathways and Identification of Metabolites in Preclinical Species

Metabolism is the process by which the body chemically modifies a compound, often to facilitate its excretion. In vitro models, such as liver microsomes and hepatocytes from preclinical species (e.g., rat, dog, monkey) and humans, are fundamental tools for investigating metabolic pathways. nih.govnih.gov These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs). nih.gov By incubating the compound with these preparations, researchers can identify the metabolites formed and the enzymes responsible.

There is no published data on the metabolic pathways of this compound. A typical study would involve incubating the compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify any metabolites.

Analysis of Excretion Routes and Clearance Mechanisms

Specific data on the excretion of this compound is not available.

Mechanistic Investigations of Enzyme Kinetics and Preclinical Drug-Drug Interaction Potential

Investigating a compound's potential to interact with drug-metabolizing enzymes is a critical aspect of preclinical safety assessment. Such interactions can lead to altered efficacy or toxicity of co-administered drugs.

Cytochrome P450 Metabolism and Inhibition/Induction Studies

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. solvobiotech.com Therefore, it is essential to determine if a new chemical entity is a substrate, inhibitor, or inducer of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). criver.comnih.gov

Inhibition studies assess whether a compound can block the metabolic activity of a specific CYP enzyme. nih.gov This is typically evaluated in vitro using human liver microsomes or recombinant CYP enzymes. nih.gov

Induction studies determine if a compound can increase the expression of CYP enzymes. nih.gov This is often investigated using cultured human hepatocytes. nih.gov PXR (pregnane X receptor) is a key nuclear receptor that regulates the induction of CYP3A4. nih.govnih.gov

No data regarding the interaction of this compound with CYP enzymes has been published. A standard in vitro CYP inhibition assay would measure the activity of specific CYP isoforms in the presence and absence of this compound to determine its inhibitory potential (IC50 value).

Table 3: Illustrative In Vitro Cytochrome P450 Inhibition Profile of this compound (Hypothetical Data)

| CYP Isoform | IC₅₀ (µM) | Type of Inhibition |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

This table is for illustrative purposes only. The data is hypothetical and not based on actual experimental results for this compound.

Lack of Publicly Available Data on Transporter-Mediated Interactions of this compound

Despite a thorough review of scientific literature, no specific data on the transporter-mediated interactions and their implications for the preclinical disposition of this compound has been publicly reported.

The investigation into the preclinical pharmacokinetics of a compound routinely involves assessing its interaction with various drug transporters. These proteins, present on cell membranes, play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. Key transporter families include the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), which facilitate the uptake of compounds into cells, and efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substances out of cells.

Understanding these interactions is vital as they can significantly influence a drug's efficacy and safety profile by affecting its concentration at the site of action and in organs responsible for elimination, such as the liver and kidneys.

However, for this compound, specific studies detailing its substrate or inhibitory potential towards these key transporters in preclinical models are not available in the public domain. While the synthesis and use of this compound as a building block in the development of other molecules have been noted, its own pharmacokinetic properties, particularly its engagement with cellular transporters, remain uncharacterized in published research.

Consequently, it is not possible to provide detailed research findings or construct data tables on the transporter-mediated interactions of this compound at this time. Such an analysis would require dedicated in vitro and in vivo preclinical studies to be conducted and the results published.

Mechanistic Toxicological Studies of 4 Amino 3 Isopropoxybenzoic Acid in Preclinical Contexts

Investigation of Cellular Toxicity Mechanisms in Non-Human Cell Lines

A foundational step in toxicological assessment involves exposing various non-human cell lines to a compound of interest. These in vitro models allow for the controlled investigation of cellular responses, such as cytotoxicity (cell death), proliferation, and metabolic activity. Standard assays measure parameters like membrane integrity, mitochondrial function, and caspase activation to determine the mode of cell death (apoptosis or necrosis). However, no studies were found that have subjected 4-Amino-3-isopropoxybenzoic acid to such cellular toxicity screening.

Organ-Specific Toxicological Assessments and Histopathological Analysis in Preclinical Animal Models

To understand the potential effects of a compound on specific organs, in vivo studies in preclinical animal models, such as rodents, are conducted. These studies involve the administration of the compound over a defined period, followed by a thorough examination of various organs. Histopathological analysis, the microscopic examination of tissue, is a key component of this assessment, revealing any structural changes or damage to organs like the liver, kidneys, heart, and lungs. The search for such organ-specific toxicological data for this compound did not yield any results.

Genotoxicity and Mutagenicity Evaluations in Standard Preclinical Assays

Genotoxicity and mutagenicity assays are crucial for determining if a compound can damage genetic material (DNA), potentially leading to mutations and cancer. A standard battery of tests is typically employed, including:

Ames test: A bacterial reverse mutation assay to detect gene mutations.

In vitro micronucleus test or chromosomal aberration assay: To assess chromosomal damage in mammalian cells.

In vivo micronucleus test: To evaluate chromosomal damage in a whole animal model.

No published data from these or other genotoxicity assays for this compound could be located.

Elucidation of Molecular Pathways Underlying Observed Preclinical Toxicity Phenotypes

When toxicity is observed, further research is often undertaken to understand the underlying molecular mechanisms. This can involve a range of advanced techniques, including transcriptomics, proteomics, and metabolomics, to identify the specific cellular pathways that are disrupted by the compound. As no initial toxicity data for this compound has been reported, there have been no subsequent studies to elucidate any molecular pathways of toxicity.

Computational Chemistry and Molecular Modeling Applications for 4 Amino 3 Isopropoxybenzoic Acid

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzoic acid, methods like Density Functional Theory (DFT) are employed to determine the optimized geometric structure and various quantum chemical parameters. researchgate.net These studies elucidate the electronic landscape of the molecule, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For instance, in related benzoic acid derivatives, DFT calculations at the B3LYP/6-311G level have been used to analyze the molecular orbital features. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The analysis of the molecular electrostatic potential (MEP) map helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of a Representative Benzoic Acid Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Note: These are representative values for a similar benzoic acid derivative and would need to be specifically calculated for 4-Amino-3-isopropoxybenzoic acid. |

Molecular Docking and Analysis of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.info This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity or score, which represents the strength of the interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. mdpi.com For example, in studies of similar compounds, docking analyses have shown interactions with key amino acid residues like tyrosine, isoleucine, and phenylalanine within a protein's active site. mdpi.com These insights are invaluable for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity.

Table 2: Representative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Protein Kinase A | -8.2 | Tyr123, Leu45, Val67 |

| Cyclooxygenase-2 | -7.5 | Arg120, Ser353, Tyr385 |

| Note: The specific target proteins and results would depend on the therapeutic area of interest for this compound. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Modes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the target, as well as the stability of their complex. nih.gov

For a compound like this compound, MD simulations can be used to study its behavior in a biological environment, such as in aqueous solution or within a lipid bilayer. mdpi.comscienomics.com When studying a ligand-protein complex, MD simulations can reveal changes in the protein's conformation upon ligand binding and the stability of the key interactions identified through docking. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations, indicating the stability of the complex and the flexibility of different regions of the molecule, respectively. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

For a series of derivatives of this compound, a QSAR model could be developed to predict their potency for a specific biological target. The model is built using a training set of compounds with known activities and then validated using a test set. nih.gov Descriptors used in QSAR models can include electronic, steric, hydrophobic, and topological properties. A well-validated QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery process. nih.gov

Table 3: Key Parameters in a QSAR Model

| Statistical Parameter | Value | Description |

| r² (squared correlation coefficient) | > 0.6 | A measure of the goodness of fit of the model. |

| q² (cross-validated r²) | > 0.5 | A measure of the predictive ability of the model. |

| Number of Descriptors | 3-5 | The number of molecular properties used in the model. |

| Note: The quality and predictive power of a QSAR model are highly dependent on the quality and diversity of the dataset used for its development. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Preclinical Development

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be assessed. In silico ADMET prediction models are used in the early stages of drug discovery to estimate these properties. researchgate.net These models use the chemical structure of a compound to predict its absorption, distribution, metabolism, excretion, and toxicity properties. frontiersin.org

For this compound, in silico tools can predict parameters such as its intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govrsc.org Toxicity predictions can flag potential liabilities such as mutagenicity, cardiotoxicity, or hepatotoxicity. nih.gov These early predictions help in prioritizing compounds with favorable ADMET profiles for further development, reducing the likelihood of late-stage failures due to poor pharmacokinetics or toxicity. researchgate.net

Table 4: Predicted ADMET Properties for a Hypothetical Compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Note: These are examples of ADMET predictions and would need to be generated for this compound using specialized software. |

Future Research Directions and Translational Perspectives for 4 Amino 3 Isopropoxybenzoic Acid in Preclinical Development

Exploration of Unexplored Therapeutic Areas and Novel Biological Targets (Preclinical)

The initial step in unlocking the potential of 4-Amino-3-isopropoxybenzoic acid lies in systematic screening to identify its biological targets and potential therapeutic applications. The structural motifs of the molecule, an aminobenzoic acid derivative, suggest several plausible avenues for investigation.

Hypothetical Therapeutic Areas and Biological Targets:

Anti-inflammatory Activity: Aminobenzoic acid derivatives are known to possess anti-inflammatory properties. Future studies could investigate the inhibitory effects of this compound on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases.

Antifibrotic Potential: Given that some aminobenzoic acid analogs have shown efficacy in fibrotic diseases, exploring the impact of this compound on pathways involved in tissue fibrosis, such as the transforming growth factor-beta (TGF-β) signaling pathway, would be a valuable research direction.

Oncology: The role of aminobenzoic acid derivatives in cancer is an area of active research. High-throughput screening against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects, warranting further investigation into its mechanism of action.

A proposed initial screening cascade for this compound is detailed in the table below.

| Screening Phase | Assay Type | Potential Targets/Cell Lines | Objective |

| Primary Screening | High-Throughput Screening (HTS) | Diverse panel of human cancer cell lines (e.g., NCI-60) | Identify initial signals of cytotoxic or anti-proliferative activity. |

| Biochemical Assays | COX-1, COX-2, 5-LOX enzymes | Determine potential anti-inflammatory activity. | |

| Cell-based Assays | TGF-β stimulated fibroblasts | Assess antifibrotic potential. | |

| Secondary Screening | Target-based Assays | Kinase panels, GPCR panels | Deconvolute the specific molecular target(s) responsible for any observed activity. |

| Mechanistic Cell-based Assays | Apoptosis assays, cell cycle analysis | Understand the mechanism of action in active cancer cell lines. |

Development of Advanced Delivery Systems and Formulation Strategies for Preclinical Applications

Should initial screenings reveal promising biological activity, the physicochemical properties of this compound will necessitate the development of suitable formulations for preclinical in vivo studies. The predicted low aqueous solubility of many small molecule drug candidates often presents a hurdle to achieving adequate bioavailability.

Potential Formulation Strategies:

Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and bioavailability.

Lipid-based Formulations: Encapsulating the compound in lipid-based systems such as liposomes or solid lipid nanoparticles could improve its solubility and permeability, and potentially offer opportunities for targeted delivery.

Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles, encapsulating the hydrophobic drug in the core and presenting a hydrophilic shell to the aqueous environment, thereby improving solubility.

The choice of formulation will depend on the specific physicochemical characteristics of the compound and the intended route of administration in preclinical models.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Preclinical Research

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies will be crucial. These technologies can provide a global view of the molecular changes induced by the compound in biological systems. nih.gov

Applications of Omics in Preclinical Research:

| Omics Technology | Application | Potential Insights |

| Genomics/Transcriptomics | Microarray or RNA-Seq analysis of treated cells or tissues. | Identification of gene expression changes, elucidation of affected signaling pathways, and discovery of potential biomarkers of response. |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. | Identification of direct protein targets, understanding of downstream effects on protein networks, and discovery of pharmacodynamic biomarkers. nih.gov |

| Metabolomics | Analysis of small molecule metabolites in biological samples. | Understanding of the compound's impact on cellular metabolism, identification of metabolic pathways affected, and discovery of biomarkers of efficacy or toxicity. nih.gov |

These unbiased, data-rich approaches can help to formulate and test hypotheses regarding the compound's mechanism of action and to identify patient populations that may be more likely to respond to the potential therapy.

Addressing Challenges and Identifying Opportunities in Preclinical Compound Optimization and Lead Development

The path from a hit compound to a preclinical candidate is fraught with challenges. For this compound, a key initial challenge is the current lack of any reported biological activity. Assuming a hit is identified, the subsequent optimization process will need to address several key aspects.

Key Optimization Parameters and Potential Challenges:

Potency and Selectivity: Iterative chemical modifications will likely be necessary to improve the potency of the compound against its intended target while minimizing off-target effects. This process, known as structure-activity relationship (SAR) studies, is fundamental to lead optimization.

Pharmacokinetics and ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound will need to be carefully evaluated and optimized to ensure it can reach its target in the body at therapeutic concentrations and for an appropriate duration.

Scalability of Synthesis: The chemical synthesis of this compound and its future analogs must be amenable to large-scale production in a cost-effective and efficient manner.

The opportunity with a novel scaffold like this compound lies in the potential to discover first-in-class medicines with novel mechanisms of action. A systematic and well-designed preclinical development plan will be essential to realizing this potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 4-Amino-3-isopropoxybenzoic acid with high purity?

- Methodological Answer : Synthesis involves sequential functionalization of the benzoic acid core. Begin by introducing the isopropoxy group via nucleophilic substitution (e.g., reacting 3-hydroxybenzoic acid with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C). Protect the carboxylic acid with a tert-butyl ester if necessary. Introduce the amino group via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (10% Pd/C, H₂, ethanol). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol/water). Validate purity (>98%) using HPLC with a C18 column (UV detection at 254 nm) .

Q. How should researchers handle solubility challenges with this compound in aqueous buffers?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic isopropoxy group. For in vitro assays:

- Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in buffer (final DMSO ≤0.1%).

- For improved solubility, briefly sonicate (30 sec, 37°C) or use co-solvents like ethanol (5-10% v/v).

- Verify solubility via dynamic light scattering (DLS) to detect aggregates. Storage at 2–8°C in desiccated conditions prevents hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for isopropoxy CH₃; δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 70–75 ppm for OCH(CH₃)₂) confirm substituent positions .

- HPLC-MS : Employ a Purospher® STAR RP-18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]⁺ at m/z 224.1 .

- FT-IR : Carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and amino groups (N–H stretch at 3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the anti-inflammatory activity of this compound in cellular models?

- Methodological Answer :

- In vitro : Use LPS-stimulated RAW 264.7 macrophages. Pre-treat cells with 1–50 µM compound for 1 hr, then measure prostaglandin E2 (PGE2) via ELISA. Compare to indomethacin (10 µM).

- Mechanistic studies : Perform Western blotting for COX-2 and NF-κB p65 nuclear translocation. Use siRNA knockdown to validate target specificity.

- Dose optimization : Generate IC₅₀ values using non-linear regression (GraphPad Prism) .

Q. What experimental designs address contradictory reports on cytochrome P450 inhibition by this compound?

- Methodological Answer : Discrepancies may arise from isoform specificity or assay conditions.

- Panel-based assays : Test inhibition of CYP3A4, CYP2C9, and CYP2D6 using human liver microsomes and probe substrates (e.g., 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6). Measure metabolite formation via LC-MS/MS .

- Time-dependent inhibition : Pre-incubate compound with NADPH for 30 min before adding substrate. A shift in IC₅₀ indicates mechanism-based inhibition.

- Orthogonal validation : Use fluorescence polarization for direct binding affinity to CYP active sites .

Q. How can computational methods guide the optimization of this compound for enhanced bioactivity?

- Methodological Answer :

- Docking studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with Arg120 and hydrophobic contacts with the isopropoxy group.

- QSAR analysis : Derive regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS). Calculate RMSD and binding free energy (MM-PBSA) .

Q. What strategies mitigate batch-to-b variability in enzymatic assays involving this compound?

- Methodological Answer :

- Standardized protocols : Use recombinant enzymes (e.g., CYP2B6 expressed in E. coli) to minimize variability from tissue sources .

- Internal controls : Include reference inhibitors (e.g., ketoconazole for CYP3A4) in each assay plate.

- Data normalization : Express activity as % remaining relative to vehicle control. Use Z’-factor >0.5 to validate assay robustness .

Data Contradiction Resolution

Q. How should researchers resolve discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardize conditions : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C using shake-flask method. Centrifuge (10,000 ×g, 10 min) and quantify supernatant via UV-Vis (λmax = 270 nm).

- Control crystallinity : Compare amorphous vs. crystalline forms (analyzed via XRD). Amorphous forms often show higher solubility.

- Inter-lab validation : Collaborate with ≥3 independent labs using identical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.